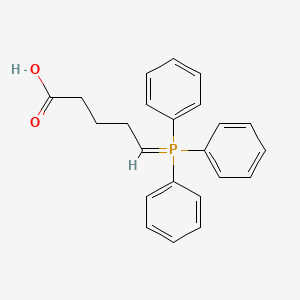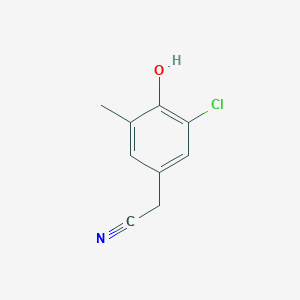
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid is a chemical compound with the molecular formula C8H5F3O5S and a molecular weight of 270.18 g/mol It is characterized by the presence of a trifluoromethylsulfonyloxy group attached to the benzene ring of benzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives have been studied for their potential antibacterial and antifungal activities
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit bacterial enzymes such as isocitrate lyase, leading to antibacterial effects . The trifluoromethylsulfonyloxy group can enhance the compound’s ability to interact with biological targets, thereby increasing its potency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethyl)benzoic Acid: Similar in structure but lacks the sulfonyloxy group.
4-(trifluoromethylthio)benzoic Acid: Contains a trifluoromethylthio group instead of the sulfonyloxy group.
Uniqueness
4-(((Trifluoromethyl)sulfonyl)oxy)benzoic acid is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H5F3O5S |
|---|---|
Poids moléculaire |
270.18 g/mol |
Nom IUPAC |
4-(trifluoromethylsulfonyloxy)benzoic acid |
InChI |
InChI=1S/C8H5F3O5S/c9-8(10,11)17(14,15)16-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) |
Clé InChI |
GDNBJWVBQHSCTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B8656761.png)






![2-[(3-Bromophenoxy)methyl]naphthalene](/img/structure/B8656806.png)

![9,10-Anthracenedione, 1,5-bis[(3-hydroxypropyl)amino]-](/img/structure/B8656818.png)

